

# Technical Monograph: (R)-2-Chloro-4-methylpentanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *(R)-2-Chloro-4-methylpentanoic acid*

Cat. No.: *B12096140*

[Get Quote](#)

## Structural Analysis & Stereochemical Identity

**(R)-2-Chloro-4-methylpentanoic acid** is the

-chloro isostere of D-leucine. Its utility in drug development stems from its ability to serve as a chiral electrophile, allowing for the introduction of the isobutyl side chain with precise stereochemical control.

## Core Data Table

Parameter	Specification
IUPAC Name	(2R)-2-Chloro-4-methylpentanoic acid
Common Name	-Chloroisocaproic acid (R-isomer)
CAS Registry	80919-74-0 (R-isomer) / 29671-29-2 (racemic)
Molecular Formula	
Molecular Weight	150.60 g/mol
Chiral Center	C2 (R-configuration)
Specific Rotation	+32.0° to +35.0° (neat) [Inferred from (S)-enantiomer data]
Physical State	Colorless to pale yellow liquid
Boiling Point	~110-115°C at 10 mmHg

## Stereochemical Conformation

The (R)-configuration at the C2 position is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

- -Cl (Atomic number 17)
- -COOH (Carboxyl carbon bonded to O, O, O)
- -CH<sub>2</sub>CH(CH<sub>3</sub>)<sub>2</sub> (Isobutyl group)
- -H (Hydrogen)

With the lowest priority group (-H) pointing away, the sequence Cl

COOH

Isobutyl traces a clockwise path, confirming the (R) designation.

## Synthetic Pathways & Chiral Fidelity

High-fidelity synthesis of **(R)-2-chloro-4-methylpentanoic acid** relies on the "Chiral Pool" strategy, utilizing leucine enantiomers as starting materials. Two primary routes exist, distinguished by their mechanism of substitution (Retention vs. Inversion).

## Route A: Diazotization of D-Leucine (Retention of Configuration)

This is the most direct route but requires expensive D-leucine. The reaction proceeds via a double inversion mechanism involving neighboring group participation (NGP).

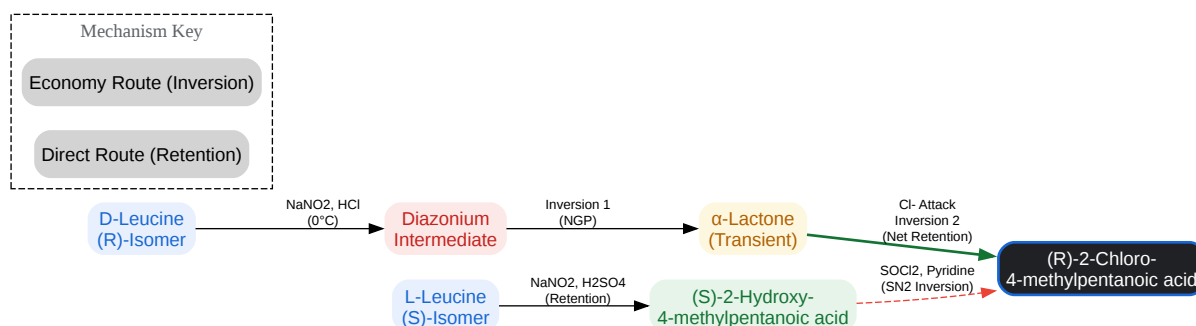
- Diazotization: D-Leucine reacts with nitrous acid (HONO) to form a diazonium intermediate.
- -Lactone Formation (Inversion 1): The carboxylate oxygen attacks the  $\alpha$ -carbon, displacing the diazonium group and forming a transient 3-membered  $\alpha$ -lactone ring.
- Chloride Attack (Inversion 2): Chloride ions (from HCl) attack the  $\alpha$ -lactone at the C2 position, opening the ring.
- Net Result: Two inversions yield net retention of configuration.

## Route B: Activation of L-Leucine Derivatives (Inversion of Configuration)

This route is economically superior as it starts from abundant L-leucine ((S)-isomer).

- Diazotization to Hydroxy Acid: L-Leucine is converted to (S)-2-hydroxy-4-methylpentanoic acid (Retention).
- Activation/Displacement: The (S)-hydroxy acid reacts with Thionyl Chloride ( $\text{SOCl}_2$ ) in the presence of Pyridine. This process displaces the hydroxyl group with inversion, yielding the (R)-chloro product.

## Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Stereochemical genealogy of **(R)-2-chloro-4-methylpentanoic acid** showing the 'Retention' pathway from D-Leucine and the 'Inversion' pathway from L-Leucine.[1]

## Experimental Protocol: Diazotization with Retention

This protocol describes the synthesis of **(R)-2-chloro-4-methylpentanoic acid** from D-leucine. This method is preferred for its operational simplicity and high preservation of enantiomeric excess (ee).

### Materials

- Substrate: D-Leucine (13.1 g, 100 mmol)
- Reagents: Sodium Nitrite ( , 10.4 g), Hydrochloric Acid (5N and 12N)
- Solvent: Water, Dichloromethane (DCM) for extraction

## Step-by-Step Methodology

- Solubilization: In a 500 mL three-necked round-bottom flask, dissolve D-leucine (100 mmol) in 5N HCl (100 mL). Cool the solution to 0°C using an ice/salt bath.
- Diazotization: Prepare a solution of  
  
(150 mmol) in water (40 mL). Add this solution dropwise to the amino acid mixture over 2 hours.
  - Critical Control Point: Maintain internal temperature below 5°C. Rapid addition or high temperature promotes side reactions (elimination to alkenes).
- Reaction Maintenance: Stir the mixture at 0°C for an additional 3 hours, then allow it to warm slowly to room temperature overnight. The evolution of  
  
gas indicates reaction progress.
- Quenching & Extraction:
  - Saturate the aqueous phase with solid NaCl (salting out effect).
  - Extract the product with Dichloromethane (3 x 50 mL).
  - Combine organic layers and dry over anhydrous  
  
.
- Purification: Concentrate the solvent under reduced pressure. The crude oil can be purified via vacuum distillation (bp ~112°C @ 10 mmHg) to yield the pure (R)-chloro acid.

## Self-Validating Quality Control

- Visual Check: Product should be a clear, colorless liquid. Darkening indicates oxidation or elimination byproducts.
- Polarimetry: Measure optical rotation.
  - Target:

(neat).

- Note: If the rotation is negative, you have synthesized the (S)-isomer (likely started with L-leucine).

## Applications in Drug Development

**(R)-2-Chloro-4-methylpentanoic acid** is not merely an intermediate; it is a strategic "chiral switch" tool.

## Synthesis of D-Leucine (Inversion Route)

While D-leucine can be bought, it is often synthesized industrially from cheap L-leucine via this chloro-intermediate.

- Workflow: L-Leucine

(S)-Chloro Acid

Amination (

, Inversion)

D-Leucine.

- Relevance: Essential for synthesizing peptides resistant to proteolytic degradation (e.g., cyclosporine analogs).

## Thiol-Based Metalloprotease Inhibitors

The chlorine atom at the

-position is an excellent leaving group for soft nucleophiles like thiols (

).

- Mechanism:

displacement of the chlorine by a thiol proceeds with inversion, converting the (R)-chloro acid into an (S)-

-thio acid.

- Application: This motif is found in inhibitors of Angiotensin-Converting Enzyme (ACE) and Enkephalinase, where the sulfur atom coordinates with the Zinc ion in the enzyme's active site.

## Peptidomimetics

Incorporating the

-chloro acid into a peptide backbone (via standard coupling of the COOH group) creates a "warhead" capable of covalent bonding to nucleophilic residues (Cysteine, Serine) in a target protein's active site.

## References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.
- Koppenhoefer, B., & Schurig, V. (1984). Organic Syntheses, Coll. Vol. 8, p. 119. "Manganese(III) Acetate Dihydrate". (Describes general handling of alpha-branched acids). [Link](#)
- Sigma-Aldrich. (2024). Product Specification: (S)-2-Chloro-4-methylpentanoic acid (CAS 28659-81-6).[2][3] (Source for physical property comparison). [Link](#)
- PubChem. (2024).[4] Compound Summary: **(R)-2-Chloro-4-methylpentanoic acid** (CAS 80919-74-0).[5] [Link](#)
- Brewster, P., et al. (1950). "Configuration of amino-compounds and the steric course of deamination." Nature, 166, 178-180. (Foundational paper on the retention of configuration during amino acid diazotization). [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 2. 28659-81-6|(S)-2-Chloro-4-methylpentanoic acid|BLD Pharm [[bldpharm.de](https://bldpharm.de)]
- 3. 28659-81-6|(S)-2-Chloro-4-methylpentanoic acid|BLD Pharm [[bldpharm.com](https://bldpharm.com)]
- 4. 4-Chloro-2-methylpentanoic acid | C6H11ClO2 | CID 21082824 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 5. (R)-2-Chloro-4-methylpentanoic acid | C6H11ClO2 | CID 12732682 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Monograph: (R)-2-Chloro-4-methylpentanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12096140/docs#technical-monograph-r-2-chloro-4-methylpentanoic-acid>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)